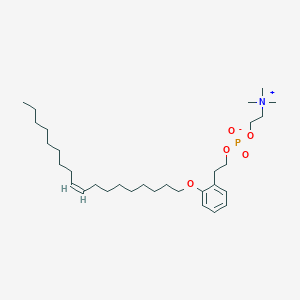
2-Oleoxyphenethyl phosphocholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oleoxyphenethyl phosphocholin is a chemical compound known for its role as a p38 MAPK inhibitor with anticancer activity. It has broad-spectrum anti-tumor and lipid-modulating activities, making it a significant compound in the field of medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-Oleoxyphenethyl phosphocholin involves several steps. One common method includes the preparation of optically pure precursors such as sn-glycero-3-phosphocholine from lipid sources like egg yolk. These precursors undergo acylation of hydroxyl groups involving an acid to yield the corresponding phospholipid . Industrial production methods often involve ultrasound-assisted base-catalyzed esterification, which provides a high yield of the desired phospholipid .
Analyse Chemischer Reaktionen
2-Oleoxyphenethyl phosphocholin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids for acylation and bases for esterification. The major products formed from these reactions are phospholipids with modified lipid-binding properties .
Wissenschaftliche Forschungsanwendungen
2-Oleoxyphenethyl phosphocholin has numerous scientific research applications. In chemistry, it is used to study the inhibition of p38 MAPK, a pathway involved in inflammation and cancer. In biology, it helps in understanding lipid modulation and its effects on cellular processes. In medicine, it is explored for its anticancer properties and potential therapeutic applications. Industrially, it is used in the production of lipid-modulating agents and other phospholipids .
Wirkmechanismus
The mechanism of action of 2-Oleoxyphenethyl phosphocholin involves its binding to the p38 MAPK lipid-binding pocket. This binding inhibits the activity of p38 MAPK, a kinase involved in cellular responses to stress and inflammation. By inhibiting this pathway, the compound exerts its anticancer and lipid-modulating effects .
Vergleich Mit ähnlichen Verbindungen
2-Oleoxyphenethyl phosphocholin is unique due to its dual role as an anticancer agent and a lipid modulator. Similar compounds include other p38 MAPK inhibitors and lipid-modulating phospholipids. this compound stands out due to its broad-spectrum activity and specific binding to the p38 MAPK lipid-binding pocket .
Similar Compounds::- 2-Methacryloyloxyethyl phosphorylcholine
- Phosphatidylcholines
- Phosphatidylethanolamines
Eigenschaften
Molekularformel |
C31H56NO5P |
|---|---|
Molekulargewicht |
553.8 g/mol |
IUPAC-Name |
2-[2-[(Z)-octadec-9-enoxy]phenyl]ethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H56NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h12-13,20-21,23-24H,5-11,14-19,22,25-29H2,1-4H3/b13-12- |
InChI-Schlüssel |
GHTAHTIDMIINIL-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


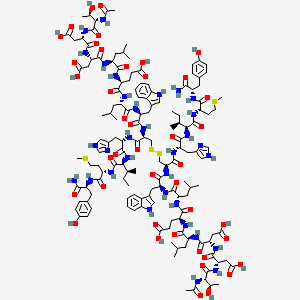

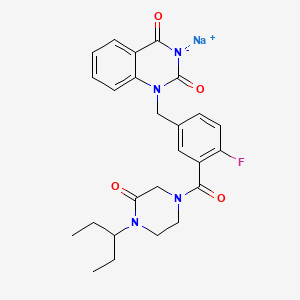
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
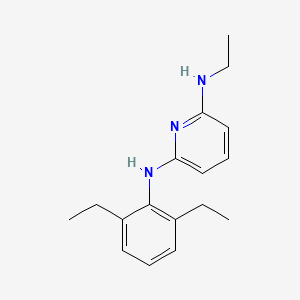
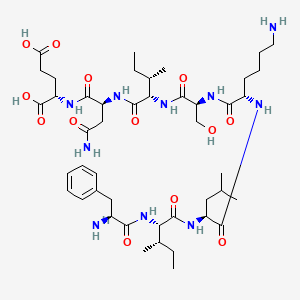
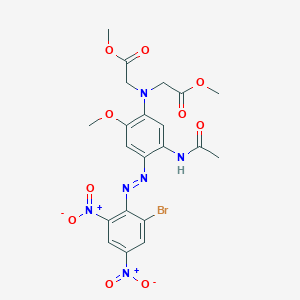
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
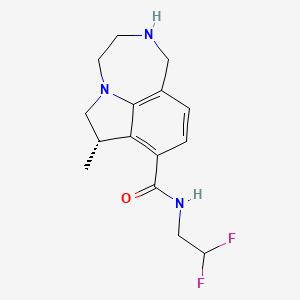
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)


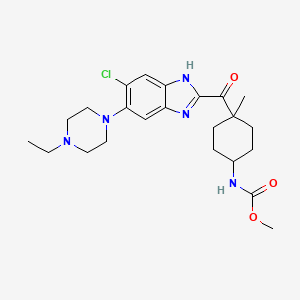
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
